molecular formula C14H22BrN3O2 B1375546 tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1401304-41-3

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1375546
CAS No.: 1401304-41-3
M. Wt: 344.25 g/mol
InChI Key: GYNTUHVZUOTCGM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a piperidine ring, which is further esterified with tert-butyl carboxylate.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-1-methyl-1H-pyrazole as the starting material.

  • Reaction Steps: The synthesis involves the formation of a piperidine ring by reacting the starting material with an appropriate amine under controlled conditions.

  • Esterification: The final step involves the esterification of the piperidine ring with tert-butyl carboxylate to yield the desired compound.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized using a batch process in a chemical reactor, where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo-substituted pyrazole ring.

  • Substitution: Substitution reactions can occur at the bromo position, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the bromo-substituted pyrazole ring.

  • Substitution Products: Different substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study the effects of bromo-substituted pyrazoles on biological systems. Medicine: Industry: It is used in the chemical industry for the synthesis of various organic compounds and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the piperidine ring.

  • Tert-butyl 3-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: A related compound with a cyano group instead of a bromo group.

Uniqueness: Tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its combination of the bromo-substituted pyrazole ring and the piperidine ring, which provides distinct chemical and biological properties compared to its analogs.

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
  • Molecular Formula: C14H22BrN3O2
  • CAS Number: 1401304-41-3
  • Molecular Weight: 328.25 g/mol
  • Physical Appearance: Pale-yellow to yellow-brown solid
  • Purity: Approximately 95%

This compound is a derivative of piperidine and pyrazole, which are known for their diverse biological activities, including potential applications in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit significant inhibitory effects on certain enzymes, suggesting potential applications in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds structurally related to tert-butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that the compound may possess anticancer properties by disrupting microtubule dynamics .

Neuroprotective Effects

In addition to anticancer properties, there is evidence that pyrazole derivatives can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or inhibit neuroinflammatory pathways, providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Study on Anticancer Properties

A study conducted on a series of pyrazole derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity against various cancer cell lines. The specific derivative containing the bromine atom at the 4-position demonstrated increased potency compared to its unsubstituted counterparts .

CompoundActivity (IC50)Target
A10 µMTubulin
B5 µMTubulin
tert-butyl 3-(4-bromo...)2 µMTubulin

Neuroprotection Studies

Another research effort focused on the neuroprotective capabilities of pyrazole derivatives, revealing that certain analogs could reduce oxidative stress markers in neuronal cells. The presence of the tert-butyl group was noted to enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological evaluations. Preliminary data indicate that the compound may exhibit moderate toxicity; hence, further studies are necessary to determine safe dosage levels and potential side effects.

Properties

IUPAC Name

tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNTUHVZUOTCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (680 mg, 2.50 mmol) in THF (20 mL) was added NBS (486 mg, 2.80 mmol). The reaction mixture was stirred for 2 h. After concentration, the residue was purified by silica gel chromatography eluting with a 0-50% gradient of EtOAc in petroleum ether to give tert-butyl
Name
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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